1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone

Descripción general

Descripción

1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, also known as a derivative of acetophenone, has garnered attention in recent research due to its potential biological activities. This compound is characterized by the presence of an acetyl group and a hydroxyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicine and pharmacology.

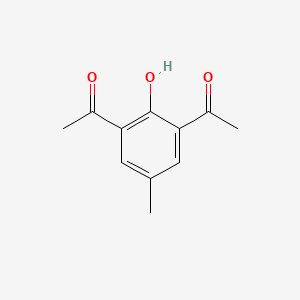

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- An acetyl group (−COCH₃)

- A hydroxyl group (−OH)

- A phenyl ring with a methyl substituent

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound A | S. aureus | 15.62 | 31.25 |

| Compound B | E. coli | 62.5 | 125 |

These results suggest that the presence of hydroxyl and acetyl groups may enhance the antimicrobial efficacy of such compounds .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies indicate that certain derivatives can inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) | % Viability at 100 µM |

|---|---|---|

| A549 (Lung cancer) | 10.5 | 85% |

| MDA-MB-231 (Breast cancer) | 7.8 | 90% |

These findings highlight the compound's potential as an anticancer agent, with a favorable safety profile at lower concentrations .

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

A notable study conducted on a series of acetophenone derivatives demonstrated their effectiveness against multiple cancer types, including breast and lung cancers. The study reported that specific modifications in the chemical structure significantly enhanced their anticancer activity, suggesting a structure-activity relationship that could be exploited for drug development.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis

- 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone serves as an important intermediate in organic synthesis. It can be used to produce more complex organic molecules through various chemical reactions such as oxidation and reduction.

-

Biological Activity

- The compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates significant antimicrobial efficacy against various bacterial strains.

- Antioxidant Activity : The presence of hydroxyl groups allows for potential interactions with free radicals, suggesting antioxidant capabilities.

- Anticancer Potential : Preliminary studies have shown promise in anticancer applications, warranting further investigation.

- The compound has been studied for its potential biological activities, including:

-

Pharmaceutical Development

- Ongoing research is exploring the use of this compound as a pharmaceutical intermediate in the development of new drugs targeting various diseases.

Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains tested against this compound:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's biological activities are summarized in the following table:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Antioxidant | Potential to scavenge free radicals |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines |

Case Studies

-

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus, indicating its potential as a lead compound for developing new antimicrobial agents . -

Antioxidant Activity Investigation

Another research effort focused on assessing the antioxidant properties of the compound through various assays measuring radical scavenging activity. The findings suggested that it could mitigate oxidative stress in cellular models, providing a basis for further exploration in therapeutic applications related to oxidative damage . -

Pharmaceutical Applications

A recent study explored the synthesis of novel derivatives based on this compound and their biological activities. This research highlighted the versatility of the compound in generating new pharmacologically active substances with enhanced efficacy against specific targets .

Propiedades

IUPAC Name |

1-(3-acetyl-2-hydroxy-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-4-9(7(2)12)11(14)10(5-6)8(3)13/h4-5,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKCEQUZROPKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367923 | |

| Record name | 1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55108-28-6 | |

| Record name | 1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.